molecular formula C18H26N2O3 B11350963 N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11350963
M. Wt: 318.4 g/mol
InChI Key: YDHWELICILYQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group, with a dimethylamino-substituted cyclohexylmethyl substituent. Its structural complexity arises from the cyclohexane ring bearing a dimethylamino group and a methyl bridge connecting to the benzodioxine-carboxamide moiety.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C18H26N2O3/c1-20(2)18(10-6-3-7-11-18)13-19-17(21)16-12-22-14-8-4-5-9-15(14)23-16/h4-5,8-9,16H,3,6-7,10-13H2,1-2H3,(H,19,21)

InChI Key

YDHWELICILYQRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and benzodioxine intermediates. One common synthetic route includes the following steps:

    Preparation of Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized through the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride.

    Formation of Benzodioxine Intermediate: The benzodioxine intermediate is prepared by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxine.

    Coupling Reaction: The final step involves coupling the cyclohexyl and benzodioxine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, a common reaction for tertiary amides. For analogs:

  • Acidic Hydrolysis : Likely proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis : May involve hydroxide ion attack at the carbonyl carbon, yielding carboxylic acid and dimethylamino-cyclohexylmethyl amine derivatives.

Oxidation of the Dihydrobenzodioxine Ring

The 2,3-dihydro-1,4-benzodioxine moiety can undergo oxidation to form a fully aromatic 1,4-benzodioxin system. Structural analogs suggest:

  • Oxidizing Agents : Potential use of MnO₂ or DDQ in inert solvents (e.g., DCM) .

  • Outcome : Conversion to a benzodioxinone derivative, altering electronic properties and receptor binding profiles.

Alkylation at the Dimethylamino Group

The dimethylamino-cyclohexylmethyl substituent may participate in alkylation reactions:

  • Reagents : (Hetero)aryl alkyl halides or tosylates in the presence of bases (e.g., K₂CO₃) .

  • Example : Reaction with 4-oxo-4-phenylbutyl halides forms spirocyclic derivatives, as seen in patent EP3138841A1 .

Stability and Degradation Pathways

  • Thermal Degradation : Radiolabeling precursors (e.g., trifluoromethyl analogs) may release fluoride ions at elevated temperatures, necessitating optimized conditions (e.g., 75°C, 3 min for [18F]3e) .

  • Photodegradation : Benzodioxine derivatives are often light-sensitive, requiring storage in amber vials.

Table 2: Hypothesized Reaction Pathways

Reaction TypeConditionsExpected Products
Amide HydrolysisH₂O/H⁺ or OH⁻Carboxylic acid + amine
Ring OxidationMnO₂/DCM1,4-Benzodioxinone
N-AlkylationR-X, K₂CO₃, DMFAlkylated spiro derivatives

Challenges in Synthetic Optimization

  • Precursor Stability : Nitro precursors (e.g., 3l ) may degrade during fluorination, releasing nonradioactive fluoride and reducing yield .

  • Purification : HPLC purification is critical for removing byproducts, with column loading limited to 3.5 mg precursor per run .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various therapeutic areas:

Analgesic Properties

Research indicates that derivatives related to N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant analgesic effects. A study demonstrated that these compounds could increase pain thresholds and suppress inflammatory responses effectively compared to standard analgesics like Lornoxicam and Diclofenac .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer potential. Studies have shown that modifications to the benzodioxine structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, molecular hybrids containing the benzodioxine moiety have been synthesized and evaluated for their antitumor activity .

Enzyme Inhibition

Recent research has focused on the enzyme inhibitory properties of compounds derived from benzodioxine structures. Specifically, some derivatives have been identified as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets in the treatment of Type 2 Diabetes Mellitus and Alzheimer's Disease .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Study 1Analgesic EffectsDemonstrated significant pain relief comparable to conventional drugs .
Study 2Anticancer ActivityShowed enhanced cytotoxicity against cancer cell lines .
Study 3Enzyme InhibitionIdentified as an effective inhibitor for α-glucosidase and acetylcholinesterase .

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Formula CAS/ID Key Differences vs. Target Compound Potential Applications/Findings References
N-[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pyrazinyl-oxadiazole substituent on cyclohexyl group C22H21N5O4 sc-494771 Oxadiazole-pyrazine group replaces dimethylamino; increased polarity due to N-heteroatoms Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(Cyclohexylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Carboxamide at position 6; cyclohexylmethyl without dimethylamino C16H21NO3 Y207-3782 Positional isomerism (carboxamide at C6 vs. C2); reduced basicity Structural studies; potential CNS activity due to benzodioxine scaffold
N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Ethyl substituent on carboxamide C11H13NO3 21398-79-8 Simpler alkyl chain; lower molecular weight (207.23 vs. ~350 estimated for target) Baseline for pharmacokinetic studies; improved membrane permeability
N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl substituent on carboxamide C15H12N2O5 92438-09-0 Electron-withdrawing nitro group; reduced basicity, altered electronic distribution Synthetic intermediate for electrophilic substitution reactions
IMB-808 (N-Methyl-N-(2-oxo-2-((2,3,4-trifluorophenyl)amino)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxin-7-carboxamide) Trifluorophenyl and methyl groups on amide nitrogen C18H15F3N2O4 870768-70-0 Fluorinated aromatic ring enhances lipophilicity; methyl group increases steric hindrance Antiviral or anticancer research (fluorine improves metabolic stability)

Biological Activity

N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as AH-7921, is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of opioid receptor interactions. This article reviews the biological activity of AH-7921, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AH-7921 is characterized by its unique molecular structure, which includes a dimethylamino group attached to a cyclohexyl ring and a benzodioxine moiety. The molecular formula is C16H22Cl2N2OC_{16}H_{22}Cl_{2}N_{2}O, with a molecular weight of approximately 329.3 g/mol .

AH-7921 primarily interacts with opioid receptors in the central nervous system (CNS). Research indicates that it exhibits low to moderate affinity for mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR) . The compound's analgesic effects are thought to be mediated through these receptor interactions, although it also appears to engage with other neurotransmitter systems.

Analgesic Activity

Studies have shown that AH-7921 possesses analgesic properties comparable to traditional opioids. In vivo experiments demonstrated that AH-7921 can modulate pain responses effectively when administered in various animal models .

Comparative Binding Affinity

The binding affinity of AH-7921 for different opioid receptors has been quantified in several studies. For instance:

Receptor TypeBinding Affinity (KiK_i nM)
Mu (MOR)3.3 ± 0.33
Delta (DOR)56 ± 4.6
Kappa (KOR)16 ± 3.9

These values indicate that AH-7921 has a higher affinity for MOR compared to DOR and KOR .

In Vivo Studies

A notable study investigated the analgesic effects of AH-7921 in mice subjected to nociceptive stimuli. The results indicated significant pain relief at various dosages, suggesting its potential as an analgesic agent .

User Reports and Toxicology

Despite its potential therapeutic applications, user reports from online forums indicate a range of subjective effects associated with AH-7921 use, including euphoria and sedation. However, there are also reports of adverse effects such as respiratory depression and overdose risks .

Metabolism and Toxicity

The metabolism of AH-7921 involves N-demethylation, leading to the formation of two primary metabolites. Limited forensic data suggest that these metabolites may retain some biological activity; however, comprehensive studies on their effects are lacking .

Q & A

Q. What established synthetic routes are available for this compound?

Methodology :

  • Amide Coupling : React 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives (e.g., activated esters or acyl chlorides) with [1-(dimethylamino)cyclohexyl]methylamine. Use coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane under nitrogen .
  • Optimized Conditions : Adjust reaction pH (e.g., Na₂CO₃ aqueous solution) and employ high-purity solvents to minimize side reactions. Monitor progress via TLC or LC-MS .

Q. Key Challenges :

  • Steric hindrance from the cyclohexyl group may reduce coupling efficiency. Solutions include prolonged reaction times (24–48 hours) or microwave-assisted synthesis.

Q. How is structural confirmation achieved post-synthesis?

Methodology :

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C-NMR to confirm the benzodioxine aromatic protons (δ 6.7–7.1 ppm) and dimethylamino group (δ 2.2–2.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the cyclohexylmethyl moiety (e.g., axial vs. equatorial dimethylamino positioning) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ ~377.4 g/mol).

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the benzodioxine carboxy component and dimethylamino cyclohexylmethyl amine?

Methodology :

  • Catalyst Screening : Compare efficiency of LiH () vs. NaH () for deprotonation.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and solubility .
  • Temperature Gradients : Conduct reactions at 0°C (to suppress side products) vs. reflux conditions (to accelerate kinetics).

Q. What strategies address low yields in the final amidation step?

Methodology :

  • Purification Techniques : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from unreacted precursors .
  • Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the dimethylamino group.
  • Stoichiometric Adjustments : Optimize molar ratios (e.g., 1.2:1 amine-to-acyl chloride) to account for steric bulk .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodology :

  • Standardized Assays : Replicate enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s research) under controlled pH, temperature, and buffer conditions .
  • Structural Analog Comparison : Benchmark activity against N,N-dimethylcyclohexanecarboxamide derivatives () to isolate the benzodioxine moiety’s contribution.
  • Contradiction Analysis : If conflicting IC₅₀ values arise, verify compound purity (≥95% via HPLC) and test for aggregation artifacts using detergent-based assays (e.g., 0.01% Triton X-100) .

Q. What computational tools predict this compound’s physicochemical properties?

Methodology :

  • ACD/Labs Percepta : Estimate logP (lipophilicity), pKa, and solubility using QSAR models .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or protein targets (e.g., cyclohexyl group’s conformational flexibility in binding pockets).

Q. How does stereochemistry at the cyclohexylmethyl position affect bioactivity?

Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated forms in bioassays .
  • X-ray Analysis : Correlate axial vs. equatorial dimethylamino orientation with activity (e.g., enhanced binding affinity in axial configurations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.